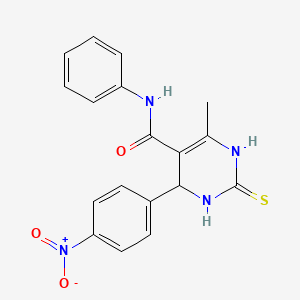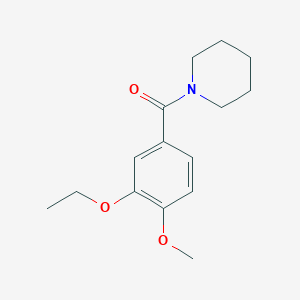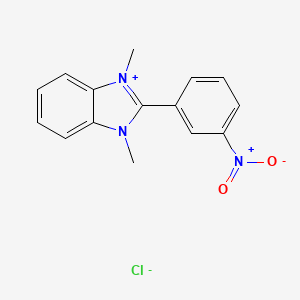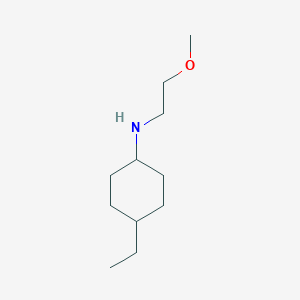![molecular formula C15H12N2O3S2 B5215068 N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide, also known as ABT-751, is a small molecule inhibitor that is currently being studied for its potential anti-cancer properties. The compound was first synthesized in 1998 by Abbott Laboratories and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by disrupting microtubule function. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide binds to the beta-tubulin subunit of microtubules, preventing their polymerization and disrupting their function.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It also has a well-defined mechanism of action, which makes it a useful tool for studying microtubule function. However, one limitation of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of new formulations of the compound that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of new analogs of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide that have improved anti-cancer properties. Finally, there is interest in studying the potential use of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide in combination with other anti-cancer drugs, which may enhance its effectiveness.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-mercaptobenzothiazole to form 2-(4-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-aminophenylacetic acid to form the final product, N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that the compound inhibits the growth of a variety of cancer cell lines, including those derived from lung, breast, and colon cancers. In vivo studies have also demonstrated anti-tumor activity in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c16-22(19,20)11-7-5-10(6-8-11)17-15(18)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPIKWDKJDNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-1-benzothiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)